molecular formula C30H26Cl2N4O2 B11194274 N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No.: B11194274
M. Wt: 545.5 g/mol
InChI Key: WEWHRWWRRUPBKS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and phenylamino groups through a series of reactions such as nucleophilic substitution and amide formation. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-((((3-chlorophenyl)amino)carbonyl)(phenyl)amino)-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)anthranilic acid: This compound shares the chlorophenyl group but has different functional groups and applications.

    N-(3-chlorophenyl)maleimide: Another compound with a chlorophenyl group, used in different chemical reactions and applications

Properties

Molecular Formula

C30H26Cl2N4O2

Molecular Weight

545.5 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-[N-[(3-chlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C30H26Cl2N4O2/c1-20-17-28(36(25-13-3-2-4-14-25)30(38)34-24-12-8-10-22(32)19-24)26-15-5-6-16-27(26)35(20)29(37)33-23-11-7-9-21(31)18-23/h2-16,18-20,28H,17H2,1H3,(H,33,37)(H,34,38)

InChI Key

WEWHRWWRRUPBKS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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